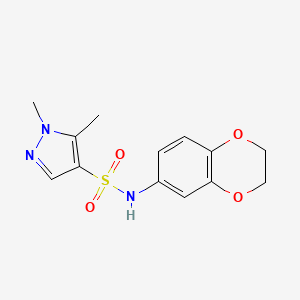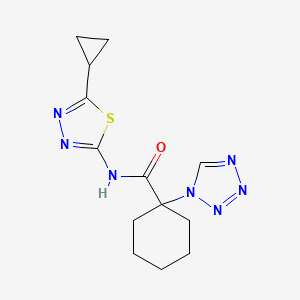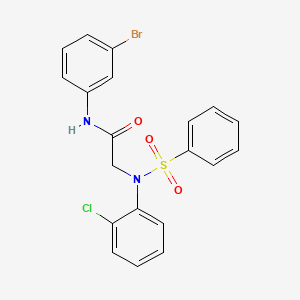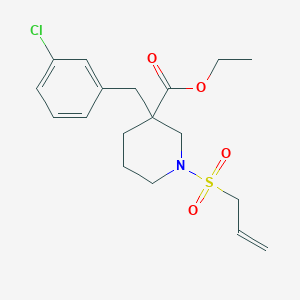![molecular formula C6H7N7O3 B6001314 {1-[(Z)-(4-amino-1,2,5-oxadiazol-3-yl)(hydroxyimino)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B6001314.png)
{1-[(Z)-(4-amino-1,2,5-oxadiazol-3-yl)(hydroxyimino)methyl]-1H-1,2,3-triazol-4-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound {1-[(Z)-(4-amino-1,2,5-oxadiazol-3-yl)(hydroxyimino)methyl]-1H-1,2,3-triazol-4-yl}methanol is a complex organic molecule featuring multiple functional groups, including an amino group, an oxadiazole ring, a hydroxyimino group, and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Z)-(4-amino-1,2,5-oxadiazol-3-yl)(hydroxyimino)methyl]-1H-1,2,3-triazol-4-yl}methanol typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,2,5-oxadiazole ring, followed by the introduction of the amino group. The hydroxyimino group is then added through a condensation reaction with hydroxylamine. Finally, the triazole ring is formed via a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification steps are also crucial to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the hydroxyimino group, resulting in the formation of amines or hydroxylamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Introduction of alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {1-[(Z)-(4-amino-1,2,5-oxadiazol-3-yl)(hydroxyimino)methyl]-1H-1,2,3-triazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its multiple functional groups enable interactions with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating certain diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for applications in polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of {1-[(Z)-(4-amino-1,2,5-oxadiazol-3-yl)(hydroxyimino)methyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyimino group, for example, can form hydrogen bonds with active sites, while the triazole ring can participate in π-π interactions. These interactions can lead to changes in the biological pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{1-[(Z)-(4-amino-1,2,5-oxadiazol-3-yl)(hydroxyimino)methyl]-1H-1,2,3-triazol-4-yl}methanol: shares similarities with other compounds containing oxadiazole and triazole rings, such as {1-[(Z)-(4-amino-1,2,5-oxadiazol-3-yl)(hydroxyimino)methyl]-1H-1,2,3-triazol-4-yl}ethanol and {1-[(Z)-(4-amino-1,2,5-oxadiazol-3-yl)(hydroxyimino)methyl]-1H-1,2,3-triazol-4-yl}propane.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
[1-[(Z)-C-(4-amino-1,2,5-oxadiazol-3-yl)-N-hydroxycarbonimidoyl]triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N7O3/c7-5-4(10-16-11-5)6(9-15)13-1-3(2-14)8-12-13/h1,14-15H,2H2,(H2,7,11)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWQMNCXXCUQRL-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1C(=NO)C2=NON=C2N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=NN1/C(=N\O)/C2=NON=C2N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-chlorobenzyl)-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B6001231.png)
![ethyl 3-({[3-(1H-pyrazol-1-yl)phenyl]amino}carbonyl)-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6001234.png)


![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6001259.png)
![{6-BROMO-5-METHOXY-1-METHYL-2-[(PHENYLSULFANYL)METHYL]-1H-INDOL-3-YL}(MORPHOLINO)METHANONE](/img/structure/B6001284.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-N'-propylurea](/img/structure/B6001289.png)

![3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6001300.png)
![1-(3-methylphenyl)-2-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6001304.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]-N-methyl-3-piperidinamine](/img/structure/B6001309.png)

![1-(3-{[3-(4-methoxy-3,5-dimethylbenzoyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B6001322.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B6001329.png)
